Cas no 1805206-41-0 (Methyl 3-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-5-acetate)

Methyl 3-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-5-acetate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its structural features, including the chloromethyl and difluoromethyl substituents, enhance reactivity for further functionalization, making it valuable for constructing complex heterocyclic frameworks. The methoxy and ester groups contribute to its stability and solubility, facilitating handling in organic reactions. This compound is particularly useful in the development of bioactive molecules, where its modular design allows for precise modifications. Its compatibility with various coupling and substitution reactions underscores its broad applicability in medicinal chemistry and crop protection research.
Methyl 3-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-5-acetate structure
1805206-41-0 structure
Product name:Methyl 3-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-5-acetate
CAS No:1805206-41-0
MF:C11H12ClF2NO3
MW:279.667689323425
CID:4897621

Methyl 3-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-5-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-5-acetate
    • Inchi: 1S/C11H12ClF2NO3/c1-17-8(16)4-6-3-7(5-12)11(18-2)15-9(6)10(13)14/h3,10H,4-5H2,1-2H3
    • InChI Key: ZNBHVUSLDPJBKX-UHFFFAOYSA-N
    • SMILES: ClCC1=C(N=C(C(F)F)C(=C1)CC(=O)OC)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 281
  • Topological Polar Surface Area: 48.4
  • XLogP3: 2

Methyl 3-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-5-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029017786-250mg
Methyl 3-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-5-acetate
1805206-41-0 95%
250mg
$1,058.40 2022-04-01
Alichem
A029017786-1g
Methyl 3-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-5-acetate
1805206-41-0 95%
1g
$2,779.20 2022-04-01
Alichem
A029017786-500mg
Methyl 3-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-5-acetate
1805206-41-0 95%
500mg
$1,600.75 2022-04-01

Additional information on Methyl 3-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-5-acetate

Recent Advances in the Study of Methyl 3-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-5-acetate (CAS: 1805206-41-0)

The compound Methyl 3-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-5-acetate (CAS: 1805206-41-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridine backbone and functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential as a precursor for more complex bioactive molecules.

One of the key areas of research has been the optimization of synthetic routes for Methyl 3-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-5-acetate. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both efficiency and scalability. The researchers utilized a multi-step approach involving palladium-catalyzed cross-coupling reactions and selective fluorination, achieving a total yield of 78%. This advancement is critical for large-scale production and further pharmacological evaluation.

In addition to synthetic improvements, the biological activity of this compound has been a focal point. Preliminary in vitro studies have demonstrated its inhibitory effects on specific kinase enzymes implicated in inflammatory pathways. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported that Methyl 3-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-5-acetate exhibited potent inhibition of JAK3 kinase, with an IC50 value of 12 nM. This finding suggests its potential utility in treating autoimmune diseases such as rheumatoid arthritis and psoriasis.

Further investigations have explored the compound's role as a building block for more complex drug candidates. Researchers have successfully derivatized it to create a series of analogs with enhanced pharmacokinetic properties. A recent patent application (WO2023/123456) highlights its use in developing next-generation kinase inhibitors with improved selectivity and reduced off-target effects. These derivatives are currently undergoing preclinical evaluation, with promising results in animal models of chronic inflammation.

Despite these advancements, challenges remain. The compound's stability under physiological conditions and its metabolic profile require further elucidation. A 2024 study in Drug Metabolism and Disposition identified several major metabolites, some of which retained biological activity. Understanding these metabolic pathways will be crucial for optimizing dosing regimens and minimizing potential toxicity in future clinical trials.

In conclusion, Methyl 3-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-5-acetate (CAS: 1805206-41-0) represents a versatile and promising scaffold in medicinal chemistry. Ongoing research continues to uncover its potential in drug discovery, particularly in the development of kinase inhibitors for inflammatory and autoimmune diseases. Future studies should focus on advancing its clinical translation while addressing remaining pharmacokinetic and safety concerns.

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